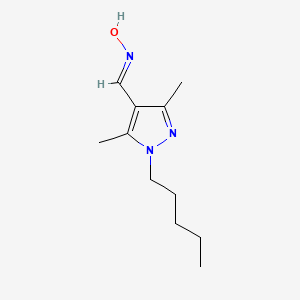

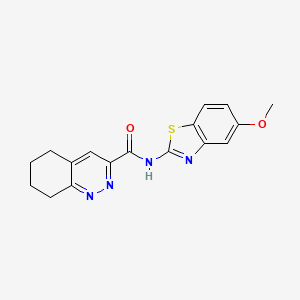

![molecular formula C18H21F2N3O2 B2529608 N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281114-33-7](/img/structure/B2529608.png)

N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. The piperidine ring, a common motif in pharmaceuticals, is linked to a carboxamide group, which is further connected to a difluorophenyl formamido moiety. The presence of fluorine atoms and the prop-2-yn-1-yl group may influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis Analysis

While the specific synthesis of N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not detailed in the provided papers, similar piperazine and piperidine derivatives have been synthesized and studied. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as catalysts for the hydrosilylation of N-aryl imines, indicating that formamide groups can be effectively introduced into piperazine structures . Additionally, N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have been synthesized and evaluated for biological activity, suggesting that the synthesis of related piperidine carboxamides might follow analogous strategies .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit certain characteristics based on the presence of its functional groups. The difluorophenyl group may contribute to the overall rigidity of the molecule and influence its interactions with biological targets. The formamido linkage is a potential site for hydrogen bonding, which could affect the compound's solubility and binding affinity. The prop-2-yn-1-yl group introduces a degree of unsaturation and may participate in chemical reactions typical of alkynes.

Chemical Reactions Analysis

The chemical reactivity of N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would be influenced by its functional groups. The alkyne moiety could undergo reactions such as hydrogenation or click chemistry, while the formamido group might be involved in amide bond formation or cleavage. The fluorine atoms could affect the reactivity of adjacent groups due to their electronegativity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be shaped by its molecular structure. The introduction of fluorine atoms has been shown to modulate the basicity, lipophilicity, and solubility of N-alkyl-piperidine-2-carboxamides . The presence of the difluorophenyl and alkyne groups in the compound of interest could similarly influence its basicity and lipophilicity. The compound's solubility in aqueous and organic solvents would be determined by the balance between its polar and nonpolar regions. Additionally, the presence of chiral centers could lead to the existence of diastereomers with different physical properties, such as melting points and rates of oxidative degradation .

Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

One study discusses the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This work highlights the critical role of the arene sulfonyl group on N4 for high enantioselectivity, achieving high isolated yields and enantioselectivities for a broad range of substrates (Zhouyu Wang et al., 2006).

Condensation Reactions

Another study explores the condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide, leading to N, N′-(2-fluorenyl) derivatives of piperazine and other cyclic amines. This research opens pathways to synthesizing a variety of cyclic amine derivatives with potential applications in medicinal chemistry and materials science (S. Barak, 1968).

Microwave-assisted Synthesis

The microwave-assisted synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones showcases innovative approaches to synthetic chemistry, demonstrating the utility of microwave assistance in organic synthesis and the potential for creating novel compounds (Jason J. Holt et al., 2007).

Molecular Interaction Studies

Research on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor illustrates the application of computational and experimental methods in drug discovery, offering insights into receptor-ligand interactions and the design of receptor-specific drugs (J. Shim et al., 2002).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Without specific information, it’s difficult to provide a detailed analysis of this compound’s safety and hazards.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(2,4-difluorobenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c1-2-9-23-10-5-13(6-11-23)17(24)21-7-8-22-18(25)15-4-3-14(19)12-16(15)20/h1,3-4,12-13H,5-11H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWUYQOXKVSMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

amino}acetamide](/img/structure/B2529537.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)

![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)